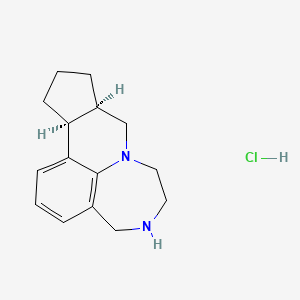![molecular formula C24H28O3 B1663166 4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid CAS No. 144006-45-1](/img/structure/B1663166.png)
4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid, also known as TTA (Tetradecylthioacetic acid), is a synthetic fatty acid derivative that has been extensively studied for its potential therapeutic applications. TTA is a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism and inflammation.
Wissenschaftliche Forschungsanwendungen
Differentiation-Inducing Activity in Leukemia Cells
The compound has been studied for its differentiation-inducing activity on human promyelocytic leukemia cells. Kagechika, H. et al. (1989) found that specific substitutions on the compound increased its activity, making it several times more active than retinoic acid in this context Retinobenzoic acids. 2. Structure-activity relationships of chalcone-4-carboxylic acids and flavone-4'-carboxylic acids.
Role in Cancer Chemoprevention and Teratogenic Activity
Flanagan, J. et al. (1987) explored the benzoic acid derivatives of retinoic acid, known as arotinoids, in cancer chemoprevention. They found that these compounds, including variants of the 4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid, have favorable therapeutic ratios but also significant teratogenic potential Comparative teratogenic activity of cancer chemopreventive retinoidal benzoic acid congeners (arotinoids).
Synthesis and Evaluation for Retinoid X Receptor Selectivity
Heck, M. C. et al. (2016) worked on the synthesis and biological evaluation of the compound for its potential as a selective retinoid X receptor agonist. They found that modifications of this compound could lead to improved biological selectivity and potency compared to known therapeutics Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists.
Study on the Conformation of Related Aromatic Amides
Kagechika, H. et al. (1989) also investigated the importance of the trans-amide structure for the activity of related aromatic amides. They found that N-methylation of retinoidal amide compounds resulted in the loss of differentiation-inducing activity, highlighting the significance of structural conformation in their biological activity Retinobenzoic acids. 4. Conformation of aromatic amides with retinoidal activity.
Eigenschaften
CAS-Nummer |
144006-45-1 |
|---|---|
Produktname |
4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid |
Molekularformel |
C24H28O3 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C24H28O3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15,21,25H,13-14H2,1-4H3,(H,26,27)/b12-7+ |
InChI-Schlüssel |
QCSYBKHFYYISTQ-KPKJPENVSA-N |
Isomerische SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(/C=C/C3=CC=C(C=C3)C(=O)O)O)(C)C)C |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C |
Kanonische SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C |
Synonyme |
4-[(1E)-3-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl]-benzoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



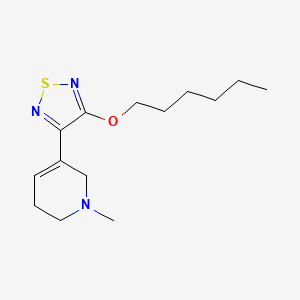
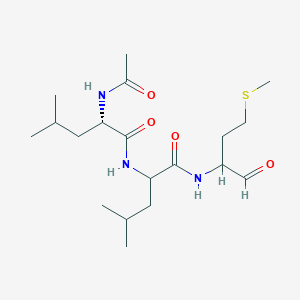
![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)
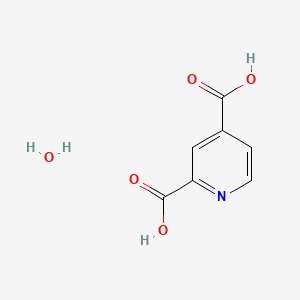
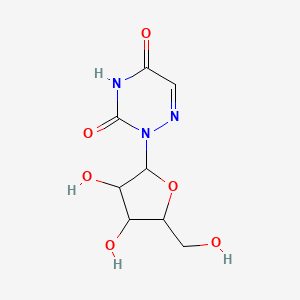

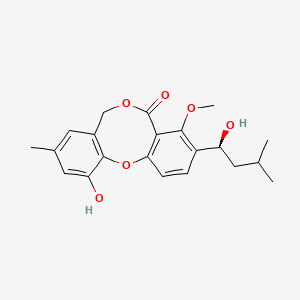
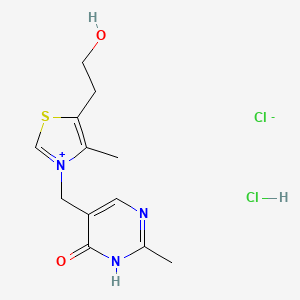
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
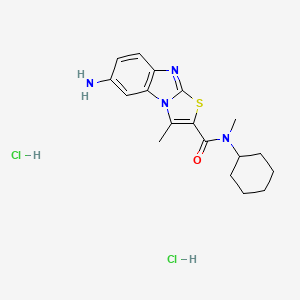
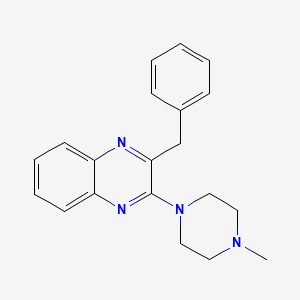
![6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one](/img/structure/B1663102.png)
![2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone](/img/structure/B1663103.png)
